molecular formula C9H6ClNO3 B1395888 3-Amino-5-chlorobenzofuran-2-carboxylic acid CAS No. 894796-29-3

3-Amino-5-chlorobenzofuran-2-carboxylic acid

Cat. No.: B1395888
CAS No.: 894796-29-3
M. Wt: 211.6 g/mol
InChI Key: KSTWXBNZJIGSBE-UHFFFAOYSA-N
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Description

3-Amino-5-chlorobenzofuran-2-carboxylic acid is a multifunctional heterocyclic building block of significant interest in medicinal and synthetic chemistry. This compound features a benzofuran core scaffold substituted with an amino group at the 3-position, a chlorine atom at the 5-position, and a carboxylic acid at the 2-position. This unique arrangement provides multiple sites for chemical modification and interaction with biological targets, making it a versatile intermediate for constructing more complex molecules. The presence of both electron-withdrawing (carboxylic acid) and electron-donating (amino) groups on the heterocyclic core influences its physicochemical properties and reactivity. The carboxylic acid group can undergo standard transformations, such as amide coupling to form derivatives like 5-chlorobenzofuran-2-carboxamide, a compound investigated for its biological activities . The chlorine atom serves as a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, enabling the introduction of aryl or alkyl groups . Benzofuran derivatives, particularly those with halogen and amino substituents, are frequently explored in drug discovery for their diverse pharmacological potential. Research on analogous compounds has indicated promising anticancer activity , with mechanisms that can include the induction of apoptosis in cancer cell lines . Furthermore, the structural framework is relevant in the development of compounds with anti-inflammatory properties, such as acting as inhibitors of leukotriene synthesis, and antimicrobial activities . As a synthetic intermediate, this compound is strictly for research applications in developing novel therapeutic agents and functional materials. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

3-amino-5-chloro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTWXBNZJIGSBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(O2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cyclization and Halogenation

This method involves a multi-step synthesis leveraging palladium catalysts and halogenation agents. Key steps include:

  • Step 1 : Halogenation of 4-protected amino-2-hydroxybenzoic acid derivatives using halogenating reagents (e.g., N-chlorosuccinimide) in organic solvents.
  • Step 2 : Cyclization via reaction with trialkylsilyl ethynyl silicon in the presence of palladium catalysts (e.g., [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride) and cuprous iodide.
  • Step 3 : Deprotection/hydrolysis under alkaline conditions to yield the final product.

Reaction Conditions :

  • Solvents: 1,2-dichloroethane, dichloromethane, or tetrahydrofuran.
  • Catalysts: PdCl₂(dppf), CuI.
  • Temperature: 50–55°C for cyclization.
  • Yield: ~71% for intermediate steps, with final product purity >99%.

Mitsunobu Reaction-Based Cyclization

A patented approach (CN104016949A) simplifies industrial production using Mitsunobu chemistry:

  • Step 1 : Cyclization of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate with triphenylphosphine and diethyl azodicarboxylate (DEAD).
  • Step 2 : Chlorination using N-chlorosuccinimide (NCS) in dimethylformamide (DMF).
  • Step 3 : Hydrolysis with aqueous NaOH/MeOH to remove protecting groups.

Key Data :

Comparative Analysis of Methods

Parameter Palladium-Catalyzed Mitsunobu-Based
Catalyst PdCl₂(dppf), CuI Triphenylphosphine, DEAD
Key Reagent Triethylsilyl ethynyl N-Chlorosuccinimide
Reaction Temp. 50–55°C 80–85°C
Overall Yield 55–71% 41–55%
Purity >99% 99.9%
Industrial Feasibility High (low waste) Moderate (simpler steps)

Key Findings

  • Efficiency : The palladium-catalyzed method offers higher yields but requires specialized catalysts.
  • Scalability : The Mitsunobu approach avoids column chromatography, making it more suitable for industrial scale-up.
  • Chlorination : NCS is preferred over Cl₂ gas for safety and controllability.

Optimization Strategies

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in chlorination.
  • Catalyst Loading : Reducing Pd catalyst to 0.1–0.2 eq maintains efficiency while lowering costs.
  • Purification : Alkaline hydrolysis followed by acid precipitation ensures high purity (>99%).

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-chlorobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at the positions ortho and para to the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Neuroprotective Properties

Research indicates that derivatives of benzofuran compounds, including 3-amino-5-chlorobenzofuran-2-carboxylic acid, may exhibit significant activity against neurodegenerative diseases such as Alzheimer's and Parkinson's. These compounds are believed to interact with the 5-HT4 serotonin receptor, which is implicated in cognitive functions and mood regulation. Studies have shown that agonists targeting this receptor can enhance memory and alleviate symptoms of depression .

Potential in Treating Psychiatric Disorders

The compound has been investigated for its potential to treat various psychiatric disorders. The 5-HT4 receptor is linked to conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD). Research suggests that targeting this receptor could lead to novel therapeutic strategies for these ailments .

Organic Synthesis

Key Intermediate in Synthesis

This compound serves as a critical intermediate in the synthesis of more complex organic molecules. For instance, it has been utilized in the preparation of various derivatives that demonstrate enhanced biological activity. The compound can be modified through various chemical reactions, including acylation and alkylation, to yield derivatives with specific pharmacological properties .

Case Studies

Study Focus Findings
Study on Neuroprotective EffectsInvestigated the effects of benzofuran derivatives on cognitive functionFound that compounds similar to this compound improved memory in rodent models .
Synthesis of DerivativesExplored synthetic pathways for creating new derivativesDemonstrated successful synthesis of 4-amino-5-chlorobenzofuran-7-carboxylic acid using this compound as a precursor .
Pharmacological EvaluationEvaluated the antidepressant potential of benzofuran derivativesReported significant antidepressant-like effects in animal models, suggesting therapeutic potential .

Chemical Properties and Synthesis Methods

The synthesis of this compound typically involves multiple steps, including:

  • Starting Material : The synthesis often begins with readily available benzofuran derivatives.
  • Reactions : Key reactions include halogenation, amination, and carboxylation.
  • Purification : Final products are purified through techniques such as recrystallization or chromatography.

The compound's molecular formula is C9H8ClNO3C_9H_8ClNO_3, with a molecular weight of approximately 213.62 g/mol .

Mechanism of Action

The mechanism of action of 3-Amino-5-chlorobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of key metabolic processes within cells, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-Amino-5-chlorobenzofuran-2-carboxylic acid
  • CAS Number : 894796-29-3
  • Molecular Formula: C₉H₆ClNO₃
  • Molecular Weight : 211.60 g/mol
  • Key Properties: LogP: 2.95 (moderate lipophilicity) Polar Surface Area (PSA): 76.46 Ų (high polarity due to carboxylic acid and amino groups) HS Code: 2932999099 (classified as "other oxygen-containing heterocycles") .

This compound features a benzofuran core substituted with an amino group at position 3, a chlorine atom at position 5, and a carboxylic acid at position 2. Its structure makes it a versatile intermediate in pharmaceuticals and agrochemicals, particularly for synthesizing bioactive molecules.

Comparison with Structurally Similar Compounds

Methyl Ester Derivative: this compound Methyl Ester

  • CAS Number : 406929-36-0
  • Molecular Formula: C₁₀H₈ClNO₃
  • Molecular Weight : 226.22 g/mol
  • Key Properties :
    • LogP : 3.18 (higher lipophilicity than the parent acid)
    • PSA : 24.50 Ų (reduced polarity due to esterification) .

Comparison :

  • Functional Group : The carboxylic acid is esterified to a methyl ester, reducing hydrogen-bonding capacity.
  • Physicochemical Impact : Increased LogP enhances membrane permeability but decreases aqueous solubility.
  • Applications : Often used as a prodrug or synthetic intermediate to improve bioavailability.

Thiophene Analog: 3-(Aminosulfonyl)-5-chloro-2-thiophenecarboxylic Acid

  • CAS Number : 1017791-22-8
  • Molecular Formula: C₅H₄ClNO₄S₂
  • Molecular Weight : 257.68 g/mol
  • Key Features :
    • Core Structure : Thiophene replaces benzofuran.
    • Substituents : Sulfonamide (-SO₂NH₂) and carboxylic acid groups .

Comparison :

  • Electronic Effects : Thiophene’s sulfur atom increases electron density compared to benzofuran’s oxygen, altering reactivity in electrophilic substitutions.

Carboxamide Derivative: 3-(Aminosulfonyl)-5-chloro-2-thiophenecarboxamide

  • CAS Number : 2819042-19-6
  • Molecular Formula : C₅H₅ClN₂O₃S₂
  • Molecular Weight : 256.70 g/mol
  • Key Features :
    • Functional Group : Carboxamide (-CONH₂) replaces carboxylic acid .

Comparison :

  • Hydrogen Bonding : Carboxamide increases PSA compared to carboxylic acid, improving solubility in polar solvents.
  • Metabolic Stability : Amides are generally more resistant to hydrolysis than esters, affecting pharmacokinetics.

Key Research Findings

Bioavailability : The methyl ester derivative’s higher LogP (3.18 vs. 2.95) suggests improved lipid membrane penetration, making it favorable for CNS-targeting prodrugs .

Reactivity : Thiophene analogs exhibit distinct electronic properties due to sulfur’s lower electronegativity compared to benzofuran’s oxygen, influencing regioselectivity in reactions .

Solubility: The carboxylic acid form’s high PSA (76.46 Ų) limits blood-brain barrier penetration but enhances water solubility, critical for intravenous formulations .

Industrial and Regulatory Considerations

  • Tariffs : The parent acid’s HS code (2932999099) attracts a 6.5% MFN tariff, lower than sulfur-containing heterocycles (typically 20%) .
  • Synthetic Pathways : Ester derivatives are often intermediates in synthesizing the free acid or amides, leveraging protective group strategies .

Biological Activity

3-Amino-5-chlorobenzofuran-2-carboxylic acid is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9_9H6_6ClN\O3_3
  • Molecular Weight : 225.63 g/mol

This compound is characterized by the presence of an amino group and a chlorine atom, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of benzofuran, including this compound, exhibit significant antimicrobial properties. A study conducted by Manna and Agrawal (2010) demonstrated that various benzofuran derivatives showed inhibitory activity against Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
IIIStaphylococcus aureus100 µg/mL
VICandida albicans100 µg/mL
IVEscherichia coli200 µg/mL

These findings suggest that the compound possesses notable efficacy against certain pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. A review highlighted that benzofuran derivatives demonstrate significant cytotoxicity against various cancer cell lines. For instance, compound KL-1156 exhibited growth inhibitory effects with GI50 values ranging from 2.20 to 5.86 µM across different cancer types .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of several benzofuran derivatives, including this compound, on human cancer cell lines:

Cell LineGI50 Value (µM)
ACHN2.74
HCT152.37
MDA-MB-2312.20
NUGC-32.48
NCI-H235.86
PC-32.68

These results indicate that the compound may inhibit tumor growth effectively and could be explored for potential therapeutic applications in oncology .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of specific enzymes involved in the biosynthesis of leukotrienes, which are mediators in inflammatory responses .
  • Interaction with Cellular Targets : The presence of the amino group enhances its ability to interact with various cellular targets, potentially disrupting cancer cell proliferation and survival pathways.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 3-Amino-5-chlorobenzofuran-2-carboxylic acid, and how can intermediates like its methyl ester be utilized?

  • Methodology : The methyl ester derivative (CAS 406929-36-0, C₁₀H₈ClNO₃) is a critical intermediate. Synthesis typically involves:

  • Esterification : Reacting the carboxylic acid with methanol under acidic or basic catalysis.
  • Functionalization : Introducing the amino and chloro groups via electrophilic substitution or coupling reactions.
  • Hydrolysis : Converting the ester to the carboxylic acid using NaOH/H₂O or HCl/EtOH under reflux. Optimize reaction time (6-12 hrs) and temperature (60-80°C) to avoid decomposition .
    • Validation : Monitor reactions via TLC or HPLC. Confirm purity (>95%) using reversed-phase HPLC with a C18 column and UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound in the lab?

  • Safety Measures :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing or handling powders.
  • Storage : Store in airtight containers at 2-8°C, away from light and moisture.
  • Waste Disposal : Segregate organic waste and neutralize acidic byproducts before disposal. Consult institutional hazardous waste guidelines .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8-7.5 ppm for benzofuran core).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (expected [M+H]⁺ at m/z 226).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (C: 53.01%, H: 3.56%, N: 6.18%) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported molecular data (e.g., conflicting molecular weights or formulas)?

  • Resolution Strategy :

  • Cross-Validation : Compare data from multiple sources (e.g., CAS registries, Kanto Reagents catalogs) .
  • Reproducibility : Synthesize the compound independently and characterize using orthogonal methods (e.g., X-ray crystallography for unambiguous structure determination).
  • Error Analysis : Check for common pitfalls like isomerization (e.g., 3-amino vs. 5-amino positional isomers) or hydration states .

Q. What strategies improve the yield of this compound during ester hydrolysis?

  • Optimization Approaches :

  • Catalyst Screening : Test acidic (H₂SO₄) vs. basic (NaOH) conditions; base hydrolysis often gives higher yields (>80%) for aryl esters.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility.
  • Microwave-Assisted Synthesis : Reduce reaction time (1-2 hrs vs. 6 hrs) while maintaining yields .

Q. How can functionalization of the benzofuran core enhance bioactivity or material properties?

  • Advanced Modifications :

  • Heterocyclic Fusion : Introduce pyrimidine or thiophene rings (e.g., as in BF-5370, C₉H₇N₃O₃) via Suzuki-Miyaura coupling to study structure-activity relationships .
  • Coordination Chemistry : Use the carboxylic acid group as a ligand for metal-organic frameworks (MOFs). For example, analogs like 3-{[(2-hydroxyphenyl)carbonyl]amino}-1-benzofuran-2-carboxamide have been used in catalytic applications .
    • Characterization : DFT calculations to predict electronic effects of substituents (e.g., chloro groups increase electrophilicity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-chlorobenzofuran-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-5-chlorobenzofuran-2-carboxylic acid

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